5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride
Overview
Description
5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride: is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzimidazole or its derivatives as the starting material.
Methylation: The benzimidazole ring is methylated at the 5-position using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Formylation: The methylated benzimidazole is then subjected to formylation at the 2-position using reagents like formyl chloride or formic acid under controlled conditions.
Hydrochloride Formation: The final step involves converting the aldehyde group to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions can occur at the benzimidazole ring, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous ether.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, under various solvent conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated benzimidazoles, amino-substituted benzimidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Industry: It is utilized in the development of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole-2-carbaldehyde
1-Benzyl-1H-imidazole-5-carboxaldehyde
2-Methyl-1H-benzimidazole-5-carbaldehyde
Uniqueness: 5-Methyl-1H-benzoimidazole-2-carbaldehyde hydrochloride is unique in its structural features, particularly the presence of the hydrochloride group, which influences its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-2-3-7-8(4-6)11-9(5-12)10-7;/h2-5H,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGUQOZKBIBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663001 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-18-0 | |
Record name | 6-Methyl-1H-benzimidazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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